molecular formula C7H7ClN2O2 B13686735 3-Chloro-5-nitrobenzylamine

3-Chloro-5-nitrobenzylamine

Cat. No.: B13686735
M. Wt: 186.59 g/mol
InChI Key: IEGKBYAFMYXIQZ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzylamine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzylamine typically involves the nitration of 3-chlorobenzylamine. The process begins with the chlorination of benzylamine to introduce the chlorine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Chloro-5-aminobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

    Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-5-nitrobenzylamine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

  • 3-Nitrobenzylamine
  • 3-Chlorobenzylamine
  • 5-Nitrobenzylamine

Comparison: 3-Chloro-5-nitrobenzylamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. The combination of these functional groups also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(3-chloro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

IEGKBYAFMYXIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN

Origin of Product

United States

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